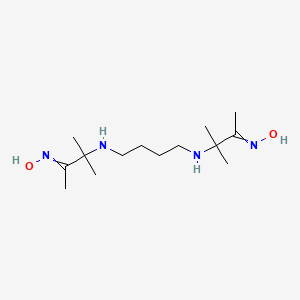

3,3'-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime is a chemical compound with the molecular formula C14H30N4O2 and a molecular weight of 286.41 g/mol It is known for its unique structure, which includes two oxime groups and a tetramethylenedimino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime typically involves the reaction of 3-methyl-2-butanone with tetramethylenediamine in the presence of an appropriate catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime undergoes various chemical reactions, including:

Oxidation: The oxime groups can be oxidized to form corresponding nitroso compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The oxime groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperature and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxime groups can yield nitroso compounds, while reduction can produce amines .

Scientific Research Applications

3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. The molecular targets and pathways involved include enzyme active sites and protein binding domains .

Comparison with Similar Compounds

Similar Compounds

3,3’-(Trimethylenedimino)bis(3-methyl-2-butanone)dioxime: Similar structure but with a trimethylene linkage instead of tetramethylene.

3,3’-(Ethylenedimino)bis(3-methyl-2-butanone)dioxime): Contains an ethylene linkage, leading to different chemical properties.

Uniqueness

3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime is unique due to its tetramethylene linkage, which provides distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable for specific applications in coordination chemistry and material science .

Biological Activity

3,3'-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime is a complex organic compound that belongs to the class of dioximes. Its unique structure features two 3-methyl-2-butanone moieties linked by a tetramethylenedimino group, which contributes to its distinctive chemical properties and potential biological activities. This article reviews the biological activities associated with this compound, including its interactions with metal ions, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

This compound is characterized by the presence of two oxime functional groups, which are known for their reactivity and ability to form coordination complexes with various metal ions. The structural characteristics are crucial for understanding its biological interactions.

1. Metal Ion Interaction

One of the notable biological activities of this compound is its ability to bind with metal ions. Such interactions are essential for various biochemical processes and can influence the bioavailability and toxicity of metals in biological systems. Studies have shown that dioximes can effectively chelate metal ions, potentially leading to applications in detoxification and treatment of metal poisoning.

| Metal Ion | Binding Affinity | Biological Implications |

|---|---|---|

| Cu²⁺ | High | Potential therapeutic agent for copper toxicity |

| Ni²⁺ | Moderate | Possible role in nickel bioremediation |

| Co²⁺ | Low | Limited biological relevance |

2. Antimicrobial Activity

Research has indicated that dioximes, including this compound, exhibit antimicrobial properties. The antimicrobial efficacy can vary based on structural modifications and the presence of specific functional groups.

- Case Study: A study examining various dioximes found that certain derivatives demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antibacterial effects.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

3. Antiproliferative Effects

The compound's potential as an antiproliferative agent has also been explored. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, suggesting a possible role in cancer therapy.

- Cell Lines Tested:

- HeLa (cervical cancer)

- A549 (lung cancer)

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa | 50 |

| A549 | 75 |

The biological activity of this compound may be attributed to its ability to disrupt cellular processes through metal ion chelation and modulation of enzyme activities. The oxime groups can interact with various biomolecules, potentially leading to alterations in metabolic pathways.

Properties

CAS No. |

95268-62-5 |

|---|---|

Molecular Formula |

C14H30N4O2 |

Molecular Weight |

286.41 g/mol |

IUPAC Name |

N-[3-[4-[(3-hydroxyimino-2-methylbutan-2-yl)amino]butylamino]-3-methylbutan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C14H30N4O2/c1-11(17-19)13(3,4)15-9-7-8-10-16-14(5,6)12(2)18-20/h15-16,19-20H,7-10H2,1-6H3 |

InChI Key |

HOZDZMALDHKOFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C(C)(C)NCCCCNC(C)(C)C(=NO)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.